4-(3-(Dibutylamino)propoxy)benzoic acid 4-(3-(Dibutylamino)propoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 748763-03-3
VCID: VC7998381
InChI: InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21)
SMILES: CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol

4-(3-(Dibutylamino)propoxy)benzoic acid

CAS No.: 748763-03-3

Cat. No.: VC7998381

Molecular Formula: C18H29NO3

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(Dibutylamino)propoxy)benzoic acid - 748763-03-3

Specification

CAS No. 748763-03-3
Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
IUPAC Name 4-[3-(dibutylamino)propoxy]benzoic acid
Standard InChI InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21)
Standard InChI Key SPPUXULYIUEQMC-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O
Canonical SMILES CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid group (-C₆H₄COOH) linked via an ether bond to a 3-(dibutylamino)propoxy chain (-O-(CH₂)₃-N(C₄H₉)₂) . This amphiphilic design confers both hydrophobic (dibutylamino groups) and hydrophilic (carboxylic acid) regions, influencing its solubility and reactivity. The IUPAC name is 4-[3-(dibutylamino)propoxy]benzoic acid, with alternative synonyms including C-Dealkyl-dronedarone and BEN761 .

Physical and Chemical Characteristics

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₈H₂₉NO₃
Molecular Weight307.43 g/mol
Exact Mass307.215 g/mol
LogP (Partition Coeff.)4.06
Topological Polar SA49.8 Ų
HS Code2922509090

Notably, experimental data for melting point, boiling point, and density remain unreported in accessible literature . The logP value of 4.06 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media .

Synthesis and Production

Industrial-Scale Considerations

The compound falls under HS Code 2922509090 (“other amino-compounds with oxygen function”), attracting a 6.5% MFN tariff . Industrial production likely employs continuous-flow reactors to optimize yield and purity, though specific details are proprietary.

Pharmaceutical Relevance and Applications

Role as Dronedarone Metabolite

4-(3-(Dibutylamino)propoxy)benzoic acid is identified as C-Dealkyl-dronedarone, a primary metabolite of the antiarrhythmic drug dronedarone . Hepatic cytochrome P450 enzymes mediate N-dealkylation of the parent drug, producing this carboxylic acid derivative. Pharmacokinetic studies suggest the metabolite retains partial ion channel-blocking activity, though its clinical significance requires further investigation .

Analytical Characterization

Spectroscopic Data

Mass Spectrometry: The exact mass (307.215 g/mol) correlates with a molecular ion peak at m/z 307.2 in ESI-MS . Fragmentation patterns typically include loss of the propoxy chain (-101 Da) and decarboxylation (-44 Da) .
NMR Spectroscopy: Predicted ¹H NMR signals include:

  • δ 1.0–1.5 (m, 18H, butyl CH₃ and CH₂)

  • δ 3.4–3.6 (t, 2H, OCH₂)

  • δ 7.8–8.1 (d, 2H, aromatic H adjacent to COOH)

Deuterated Derivatives

The deuterated analog 4-[3-(Dibutylamino)propoxy]benzoic Acid-d₆ Methyl Ester (CAS 1329835-67-7) is used as an internal standard in LC-MS assays. Its molecular weight is 321.46 g/mol, with six deuterium atoms enhancing mass spectral distinction .

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